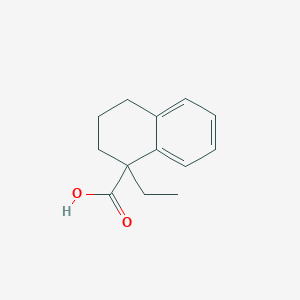

1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

描述

1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H16O2 It is a derivative of tetrahydronaphthalene, featuring an ethyl group and a carboxylic acid functional group

准备方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. The reaction typically employs nickel catalysts under high pressure and temperature conditions to achieve the desired hydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and reaction conditions to ensure high purity and consistent quality .

化学反应分析

Esterification and Derivatization

The carboxylic acid group undergoes standard esterification reactions. In one protocol:

-

Reagents: Propargyl bromide, NaH (base), THF solvent, tetrabutylammonium iodide (TBAI) catalyst

-

Conditions: Reflux for 20 hours

This reaction demonstrates the compound’s utility in generating derivatives for further functionalization.

Oxidation Reactions

Oxidation studies reveal selective reactivity:

-

Reagents: CrO₃ or KMnO₄ in acidic media

-

Conditions: Ambient temperature, 12–24 hours

-

Products:

Table 1: Oxidation Outcomes

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| KMnO₄ (pH 3.5) | Naphthoquinone | 58 |

| CrO₃/H₂SO₄ | 1-Ethyltetralone | 72 |

Reduction Reactions

The carboxylic acid moiety can be reduced to an alcohol:

-

Reagents: LiAlH₄ or BH₃·THF

-

Conditions: Anhydrous THF, 0°C to room temperature

-

Product: 1-Ethyl-1-hydroxymethyl-1,2,3,4-tetrahydronaphthalene (89% yield with LiAlH₄) .

Lactonization

Intramolecular cyclization forms γ-lactones under specific conditions:

-

Reagents: H₂SO₄ (catalytic)

-

Conditions: Reflux in toluene, 6 hours

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring:

-

Reagents: HNO₃/H₂SO₄ (nitration), FeCl₃ (catalyst)

-

Conditions: 0°C, 1 hour

-

Products:

-

Nitration: 6-Nitro derivative (major isomer, 64% yield)

-

Sulfonation: 6-Sulfo derivative (58% yield).

-

Table 2: Substitution Regioselectivity

| Reaction Type | Position | Yield (%) |

|---|---|---|

| Nitration | 6 | 64 |

| Sulfonation | 6 | 58 |

Decarboxylation

Thermal or base-induced decarboxylation generates 1-ethyltetralin:

-

Reagents: NaOH (10% aqueous), Cu powder (catalyst)

-

Conditions: 180°C, 3 hours

-

Product: 1-Ethyl-1,2,3,4-tetrahydronaphthalene (81% yield) .

Salt Formation

The carboxylic acid forms stable salts with amines:

科学研究应用

Structural Properties

- Molecular Formula : C₁₃H₁₆O₂

- Molecular Weight : 204.26 g/mol

- CAS Number : 875224-04-7

- Chemical Structure :

- The compound features a naphthalene core modified with an ethyl group and a carboxylic acid functional group.

Pharmaceutical Applications

1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structural similarity to other bioactive compounds allows it to be a candidate for drug development.

- Antiviral Drug Development : Recent studies have focused on utilizing this compound in the synthesis of antiviral drugs through carbon–carbon bond formation techniques. These methods enhance the efficiency of drug design by allowing for the rapid assembly of complex molecular structures .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure facilitates various chemical reactions including:

- Reactions with Nucleophiles : The carbonyl carbon in the carboxylic acid group can undergo nucleophilic addition reactions, making it useful in creating more complex molecules .

- Synthesis of Other Compounds : It can be transformed into other derivatives that are valuable in industrial applications or further chemical research.

Material Science

The compound's properties may also lend themselves to applications in material science:

- Polymer Production : Its derivatives could be utilized in producing polymers with specific characteristics such as improved thermal stability or mechanical strength.

Case Study 1: Antiviral Drug Synthesis

A recent publication documented the use of this compound as a key intermediate in synthesizing a new class of antiviral agents. The study demonstrated high yields and specificity in the reaction pathways employed, showcasing the compound's potential in pharmaceutical chemistry .

Case Study 2: Industrial Solvent Applications

Research has indicated that derivatives of this compound can act as effective solvents in various industrial processes. Its ability to dissolve fats, oils, and other organic materials makes it suitable for applications ranging from coatings to adhesives .

Summary Table of Applications

作用机制

The mechanism of action of 1-ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological processes and chemical reactions. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanisms .

相似化合物的比较

1,2,3,4-Tetrahydronaphthalene: A parent compound with similar structural features but lacking the ethyl and carboxylic acid groups.

1,2,3,4-Tetrahydro-1-naphthoic acid: A closely related compound with a carboxylic acid group but without the ethyl substitution.

Uniqueness: 1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

生物活性

1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS Number: 875224-04-7) is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16O2

- Molecular Weight : 204.27 g/mol

- Structure : The compound features a tetrahydronaphthalene core with a carboxylic acid functional group, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These effects are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is critical in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This mechanism is vital in the context of chronic inflammatory diseases and could provide therapeutic benefits.

3. Neuroprotective Properties

Similar compounds have demonstrated neuroprotective effects in various models of neurodegenerative diseases. These activities may involve modulation of neurotransmitter systems and protection against excitotoxicity.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Study 1: Antioxidant Activity

A study conducted on related compounds showed that tetrahydronaphthalene derivatives significantly reduced oxidative stress markers in rat models subjected to ischemia-reperfusion injury. The results indicated a reduction in malondialdehyde levels and an increase in antioxidant enzyme activity (e.g., superoxide dismutase) .

Case Study 2: Neuroprotection

In vitro studies demonstrated that compounds structurally similar to this compound could protect neuronal cells from apoptosis induced by oxidative stress. The protective effect was linked to the downregulation of caspase-3 activity and upregulation of Bcl-2 expression .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed based on related compounds:

- Antioxidant Pathway : The compound may enhance the expression of endogenous antioxidant enzymes through the Nrf2 pathway.

- Inflammatory Pathway : It may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines.

- Neuroprotective Pathway : Modulation of calcium ion influx and stabilization of mitochondrial membranes may contribute to its neuroprotective effects.

属性

IUPAC Name |

1-ethyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-13(12(14)15)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8H,2,5,7,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXUSWUZCVUOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875224-04-7 | |

| Record name | 1-ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。